Benzyl methacrylate
Overview
Description
Efficient Synthesis of Amine-Functional Diblock Copolymer Nanoparticles
The study demonstrates the polymerization of Benzyl methacrylate (BzMA) via reversible addition–fragmentation chain transfer (RAFT) chemistry, resulting in the formation of diblock copolymer nanoparticles with various morphologies. High monomer conversions and low polydispersities indicate a pseudoliving character of the polymerization process .
Synthesis of Chain-End-Functionalized Poly(methyl methacrylate)s
This paper describes the synthesis of poly(methyl methacrylate)s with benzyl bromide moieties, which were then used to create star-branched polymers. The process involves an iterative divergent approach starting from the living anionic polymer of methyl methacrylate .
Free-Radical Copolymerization Behavior of Methacrylic Acid Derivatives
The copolymerization of 5,6-benzo-2-methylene-1,3-dioxepane with methacrylic acid led to the in situ generation of new vinyl monomers, including 2-(acetoxymethyl)benzyl methacrylate. This process resulted in copolymers with varying structures based on the monomer feed ratio .
Preparation and Debenzylation of Poly(benzyloxy ethyl methacrylate)
Poly(benzyl methacrylate) (PBMA) was synthesized through free radical and group transfer polymerization. The study also explored the debenzylation of PBMA to form poly(methacrylic acid) and related polymers .
A Novel Benzoxazine Monomer with Methacrylate Functionality
The synthesis and characterization of a benzoxazine monomer with methacrylate functionality, which was copolymerized with styrene, are described. The thermal properties of the monomer and copolymer were studied .
Cyclodextrins in Polymer Synthesis
The paper discusses the synthesis of aliphatic poly(methacrylimide) foams from copolymers obtained from cyclodextrin complexes of tert-butyl methacrylate and various N-alkyl methacrylamides, including N-benzyl methacrylamide .
Group-Transfer Polymerization of Benzyl Methacrylate
This research presents a method for synthesizing near-monodisperse poly(methacrylic acid)s through group-transfer polymerization of benzyl methacrylate, with an efficient process for removing the benzyl groups .
Molecular Structures of Methacrylates with Bulky Ester Substituents
The molecular structures of methacrylates with bulky ester substituents were determined using X-ray diffraction. The study provides insights into the conformational aspects of these molecules .
Synthesis and Characterization of Tris-Methacrylated Derivatives
The synthesis of liquid crystalline tris-methacrylated benzoate derivatives is described. These compounds exhibit hexagonal columnar disordered structures and form lyotropic columnar phases or organogels depending on the concentration .
Homopolymer of 4-Benzoylphenyl Methacrylate and its Copolymers
The synthesis, characterization, and application of a homopolymer of 4-benzoylphenyl methacrylate and its copolymers with glycidyl methacrylate are discussed. The copolymers were used as adhesives, showing good adhesive behavior .
Scientific Research Applications
1. Synthesis of Diblock Copolymer Nanoparticles
BzMA is used in the efficient synthesis of amine-functional diblock copolymer nanoparticles. This process involves reversible addition–fragmentation chain transfer (RAFT) chemistry under specific conditions, leading to the formation of micelles, worm-like micelles, or vesicles, with varying morphologies dictated by the hydrophilic–hydrophobic balance of the diblock copolymer chains (Jones et al., 2012).
2. Development of Telechelic Poly(methyl methacrylate)
Catalytic chain transfer polymerization of BzMA results in macromonomers that can be used to create α,ω-dicarboxyl functional telechelic poly(methyl methacrylate). This has implications in polymer chemistry for creating materials with specific end-groups (Haddleton et al., 1998).
3. Use in Electron-Beam Resist
Polymers of α-substituted BzMA are used as a new type of positive electron-beam resist in lithography. These polymers form methacrylic acid units in the chain upon exposure to electron-beam and can be developed using alkaline solution, showing promise in microfabrication technologies (Hatada et al., 1983).
4. Gel Polymer Electrolyte for Lithium-ion Batteries
BzMA, when synthesized as a co-polymer with oligo(ethylene glycol) methyl ether methacrylate, forms a gel polymer electrolyte. This electrolyte can retain liquid up to 400% of its weight and shows conductivity and stability suitable for use in lithium-ion batteries (Isken et al., 2013).
5. Soap-Free Emulsion Polymerization
In a soap-free emulsion polymerization process, BzMA is polymerized to obtain stable dispersions containing polymerized monomer particles. This methodology has potential applications in the synthesis of micron-sized particles without the need for surfactants or organic solvents (Yamamoto, 2013).
Safety And Hazards
Benzyl methacrylate can polymerize under sunlight and heat, and it is classified as an inflammable liquid when heated . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .
Future Directions
properties
IUPAC Name |
benzyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(2)11(12)13-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJOEFVRHOZDFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25085-83-0 | |
Record name | Poly(benzyl methacrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25085-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0022193 | |
Record name | Benzyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 2-methyl-, phenylmethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Benzyl methacrylate | |
CAS RN |
2495-37-6 | |
Record name | Benzyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2495-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZYL METHACRYLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 2-methyl-, phenylmethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.887 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3248K2SSM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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